![molecular formula C11H17N3 B1613507 1-(3-Methylpyridin-4-YL)-1,4-diazepane CAS No. 915919-81-2](/img/structure/B1613507.png)
1-(3-Methylpyridin-4-YL)-1,4-diazepane
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-(3-Methylpyridin-4-YL)-1,4-diazepane” involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthesis strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(3-Methylpyridin-4-YL)-1,4-diazepane” likely includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of pyrrolidine allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Photochemistry and Ring Expansion
Research has shown that 3-substituted 1-iminopyridinium ylides undergo photo-induced ring enlargement to form 1H-1,2-diazepines. This transformation illustrates the potential of 1-(3-Methylpyridin-4-yl)-1,4-diazepane derivatives in photochemical applications, where electron-withdrawing substituents can lead to regiospecific ring expansion processes, resulting in 4-substituted 1H-1,2-diazepines. This finding highlights the role of substituents in directing the photochemistry of these compounds (Fritz, Gleiter, Nastasi, Schuppiser, & Streith, 1978).
Synthesis and Thermolysis
Another study focuses on the thermolysis of 4- and/or 6-methyl-1,2-diazepines derived from methylpyridine N-imides. This process yields 1,3-diazepines and 2-aminopyridine derivatives, providing a method for the synthesis of monocyclic 1,3-diazepines from compounds with a methyl group in the 3-position. This research contributes to the understanding of the thermal behavior of diazepine derivatives and their potential applications in synthetic chemistry (Kurita, Kojima, & Tsuchiya, 1981).
Catalytic Applications
Manganese(II) complexes featuring 1,4-diazepane backbones have been studied for their role in catalytic olefin epoxidation. These studies reveal how the nucleophilicity of peroxo complexes, derived from these manganese(II) complexes, affects their reactivity. This research demonstrates the potential of 1-(3-Methylpyridin-4-yl)-1,4-diazepane derivatives in developing catalysts for epoxidation reactions, highlighting the importance of ligand design in tuning catalyst activity (Saravanan, Sankaralingam, & Palaniandavar, 2014).
Ligand Design for Metal Complexes
Further studies on manganese(III) complexes with bisphenolate ligands based on 1,4-diazepane backbones showcase the influence of ligand Lewis basicity on the reactivity and selectivity of olefin epoxidation reactions. These findings underline the versatility of 1-(3-Methylpyridin-4-yl)-1,4-diazepane as a scaffold for designing ligands that modulate the activity and selectivity of metal-based catalysts (Sankaralingam & Palaniandavar, 2014).
Mechanism of Action
properties
IUPAC Name |
1-(3-methylpyridin-4-yl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-9-13-5-3-11(10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGINBDYFBDUALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649722 | |
Record name | 1-(3-Methylpyridin-4-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpyridin-4-YL)-1,4-diazepane | |
CAS RN |
915919-81-2 | |
Record name | 1-(3-Methylpyridin-4-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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